3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine core. The structure includes a 4-bromophenyl substituent at position 6 of the pyridazine ring and a sulfanylmethylpyridine group at position 3 of the triazole ring. Such derivatives are often explored for pharmacological activities due to their heterocyclic diversity and tunable substituents .
Properties
IUPAC Name |
6-(4-bromophenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-14-5-3-13(4-6-14)15-7-8-16-20-21-17(23(16)22-15)24-11-12-2-1-9-19-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBZHUAKTBCYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The specific targets for these effects are likely to be varied and could include a range of enzymes and receptors.
Mode of Action
Compounds with similar structures are known to interact with different target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile. The interaction with these targets can lead to changes in cellular processes, resulting in the observed pharmacological effects.
Biochemical Pathways
Given the range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected. These could include pathways related to cell growth and proliferation (in the case of anticancer activity), inflammatory response (in the case of anti-inflammatory activity), and microbial growth (in the case of antimicrobial activity).
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. These properties would have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects. In silico pharmacokinetic studies have been summarized for similar compounds
Biological Activity
The compound 3-({[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a pyridine ring linked to a triazolo-pyridazine moiety through a sulfanyl group. The presence of the bromophenyl group enhances its reactivity and binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of similar structures possess significant anticancer properties. For instance, compounds with triazolo-pyridazine scaffolds have demonstrated inhibition against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
- Enzyme Inhibition : The compound is believed to act as an enzyme inhibitor, particularly targeting kinases involved in cancer progression and other diseases. This inhibition can affect critical signaling pathways within cells.
The biological effects of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit c-Met and VEGFR-2 kinases. For example, a related compound exhibited an IC50 value of 26 nM for c-Met kinase inhibition .
- Induction of Apoptosis : Studies demonstrate that such compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and activation of apoptotic markers.
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens.
Case Studies
Several studies have investigated the biological activity of triazolo-pyridazine derivatives:
- Antitumor Activity Study :
- Enzyme Inhibition Study :
Data Table: Summary of Biological Activities
| Activity Type | Effect | IC50 Value | Target/Cell Line |
|---|---|---|---|
| Antitumor | Inhibition of cell growth | 0.83 µM | A549 (Lung Cancer) |
| Antitumor | Inhibition of cell growth | 0.15 µM | MCF-7 (Breast Cancer) |
| Kinase Inhibition | c-Met Kinase Inhibition | 26 nM | c-Met |
| Apoptosis Induction | Cell cycle arrest | N/A | Various Cancer Cell Lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
(a) 3-({[6-(Furan-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Methyl)Pyridine
- Key Difference : Replaces 4-bromophenyl with furan-2-yl .
- Impact :
(b) 3-(3-{[(4-Chlorophenyl)Methyl]Sulfanyl}-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Pyridine (BI86881)
- Key Difference : Substitutes bromine with chlorine and adds a methylene linker.
- Impact :
Substituent Variations at Position 3
(a) 2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide
- Key Difference : Replaces pyridine with acetamide .
- Synthetic Accessibility: Derivatives with acetamide are often synthesized via nucleophilic substitution, similar to the bromophenyl compound .
Core Heterocycle Modifications
(a) 4-(4-Bromophenylhydrazono)-1-(5-Bromopyrimidin-2-yl)-3-Methyl-2-Pyrazolin-5-One
- Key Difference : Pyrimidine-pyrazole core instead of triazolo-pyridazine.
- Impact :
- Planarity : The pyrimidine-pyrazole system exhibits a dihedral angle of 9.2–22.0° , suggesting conformational flexibility, whereas the triazolo-pyridazine core is more rigid .
- Biological Activity : Pyrimidine derivatives are associated with antiviral and anti-inflammatory properties, differing from triazolo-pyridazine’s unexplored but hypothesized kinase inhibition .
Data Table: Structural and Physicochemical Comparisons
Research Findings and Implications
- Synthetic Yields : Analogous compounds (e.g., pyrimidine derivatives in ) are synthesized with ~70% yields, suggesting feasible scalability for the bromophenyl compound .
- Biological Relevance : Sulfanyl groups may enhance metabolic stability or mediate thiol-based interactions, while bromine’s hydrophobicity could improve blood-brain barrier penetration .
- Thermal Stability: Triazolo-pyridazine cores (as in ) are noted for high thermal stability, making them suitable for drug development under harsh conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
